REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:18](Cl)([CH3:20])=[O:19].[OH2:22].[N+]([C:26]1[CH:31]=CC=CC=1)([O-])=O>>[CH:10]1[C:11]2[NH:12][C:13]3[C:5](=[CH:4][C:3]([C:18](=[O:19])[CH3:20])=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[C:8]([C:31](=[O:22])[CH3:26])[CH:9]=1 |f:1.2.3.4|
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Name
|
|
Quantity
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16.9 g
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Type
|
reactant
|
Smiles
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C1=CC=CC=2C3=CC=CC=C3NC12
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Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
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Name
|
|
Quantity
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54 g
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Type
|
reactant
|
Smiles
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[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
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55.5 g
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Type
|
reactant
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Smiles
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C(=O)(C)Cl
|
Name
|
|
Quantity
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500 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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under stirring in an ice bath
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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under stirring
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Type
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TEMPERATURE
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Details
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under cooling in an ice bath in order
|
Type
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CUSTOM
|
Details
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The cooling bath was removed
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Type
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TEMPERATURE
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Details
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the mixture was refluxed with a condenser for 2 h
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Duration
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2 h
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Type
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EXTRACTION
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Details
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The product was extracted with chloroform (3×150 mL)
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Type
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WASH
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Details
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The combined extracts were sequentially washed with saturated solutions of NaHCO3 and NaCl
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, CHCl3-MeOH)
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Type
|
CUSTOM
|
Details
|
to afford 112.5 g (50%)
|
Reaction Time |
13 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC(=CC=2C3=CC(=CC=C3NC12)C(C)=O)C(C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |